molecular formula C20H35N3O3 B7164168 N-[3-hydroxy-1-oxo-1-[(1-piperidin-1-ylcyclohexyl)methylamino]butan-2-yl]cyclopropanecarboxamide

N-[3-hydroxy-1-oxo-1-[(1-piperidin-1-ylcyclohexyl)methylamino]butan-2-yl]cyclopropanecarboxamide

Cat. No.: B7164168
M. Wt: 365.5 g/mol
InChI Key: CVHWDHVMZRDXOR-UHFFFAOYSA-N
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Description

N-[3-hydroxy-1-oxo-1-[(1-piperidin-1-ylcyclohexyl)methylamino]butan-2-yl]cyclopropanecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a cyclopropane carboxamide group, a piperidinylcyclohexyl moiety, and a hydroxy-oxo-butanamide structure, making it a unique and versatile molecule.

Properties

IUPAC Name

N-[3-hydroxy-1-oxo-1-[(1-piperidin-1-ylcyclohexyl)methylamino]butan-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O3/c1-15(24)17(22-18(25)16-8-9-16)19(26)21-14-20(10-4-2-5-11-20)23-12-6-3-7-13-23/h15-17,24H,2-14H2,1H3,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHWDHVMZRDXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC1(CCCCC1)N2CCCCC2)NC(=O)C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-1-oxo-1-[(1-piperidin-1-ylcyclohexyl)methylamino]butan-2-yl]cyclopropanecarboxamide typically involves multiple steps, including the formation of the cyclopropane carboxamide core, the introduction of the piperidinylcyclohexyl group, and the attachment of the hydroxy-oxo-butanamide moiety. Common synthetic routes may involve:

    Formation of Cyclopropane Carboxamide Core: This step can be achieved through cyclopropanation reactions using reagents such as diazo compounds and transition metal catalysts.

    Introduction of Piperidinylcyclohexyl Group: This step may involve nucleophilic substitution reactions where a piperidinylcyclohexyl halide reacts with an amine precursor.

    Attachment of Hydroxy-Oxo-Butanamide Moiety: This step can be accomplished through amide bond formation using coupling reagents like carbodiimides or through reductive amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-1-oxo-1-[(1-piperidin-1-ylcyclohexyl)methylamino]butan-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amine and amide groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents.

Major Products

    Oxidation: Formation of ketones or aldehydes from the hydroxy group.

    Reduction: Formation of alcohols from the oxo group.

    Substitution: Formation of new amides or amines depending on the electrophile used.

Scientific Research Applications

N-[3-hydroxy-1-oxo-1-[(1-piperidin-1-ylcyclohexyl)methylamino]butan-2-yl]cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: It can be studied for its potential therapeutic effects and pharmacokinetic properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

    Biological Research: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-1-oxo-1-[(1-piperidin-1-ylcyclohexyl)methylamino]butan-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    N-[3-hydroxy-1-oxo-1-[(1-piperidin-1-ylcyclohexyl)methylamino]butan-2-yl]cyclopropanecarboxamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these structural features, which may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.

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